

Fangchinoline FUBP2 binding specificity validation

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Compound Focus: Fangchinoline

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Evidence for Fangchinoline-FUBP2 Binding

The following table summarizes the core experimental evidence that validates the direct interaction between **Fangchinoline** and FUBP2.

Evidence Type	Experimental Method	Key Findings	Source/Reference
Direct Target Identification	Activity-Based Protein Profiling (ABPP) with a Fangchinoline-derived probe [1].	A photoaffinity Fangchinoline probe bound directly to FUBP2 in the proteome of conjunctival melanoma cells.	[1]
Identification of Binding Site	Pull-down assays with FUBP2 deletion and point mutants [2].	Fangchinoline analog (GO-Y086) covalently binds to the Cysteine-500 residue in the C-terminal region of FUBP2.	[2]
Functional Consequence	Quantitative PCR and Western Blot analysis [1].	Binding to FUBP2 led to downregulation of c-Myc, BRCA1, and RAD51 , key proteins in cancer cell growth and DNA repair.	[1]

Evidence Type	Experimental Method	Key Findings	Source/Reference
Specificity vs. FUBP1	Implied by transcriptome and functional analysis [1] [3].	Fangchinoline's action is linked specifically to FUBP2, not FUBP1. FUBP1 and FUBP2 have non-redundant roles in regulating MYC [3].	[1]

Detailed Experimental Protocols

For researchers interested in replicating or understanding these studies, here is a breakdown of the key methodologies used.

• 1. Target Identification via ABPP

- **Probe Design & Synthesis:** A functionalized **Fangchinoline** probe was synthesized, incorporating a diazirine group for photo-cross-linking and an alkynyl "handle" for a subsequent "click" reaction with a detection tag (like biotin-azide). The probe was validated to retain anti-proliferative activity similar to native **Fangchinoline** [1].
- **Cell Lysis & Probe Incubation:** Conjunctival melanoma cell proteomes were prepared and incubated with the **Fangchinoline** probe. A control group was treated with a "free" **Fangchinoline** to compete for and confirm specific binding sites.
- **Photo-Cross-Linking & "Click" Chemistry:** The probe-protein mixture was exposed to UV light to activate the diazirine group, creating a covalent bond with nearby target proteins. A biotin tag was then attached to the probe's alkynyl group via a copper-catalyzed cycloaddition ("click") reaction.
- **Streptavidin Pull-down & MS Identification:** The biotin-tagged protein complexes were isolated using streptavidin-coated beads, separated by gel electrophoresis, and the specific protein band was identified through mass spectrometry, which revealed FUBP2 [1].

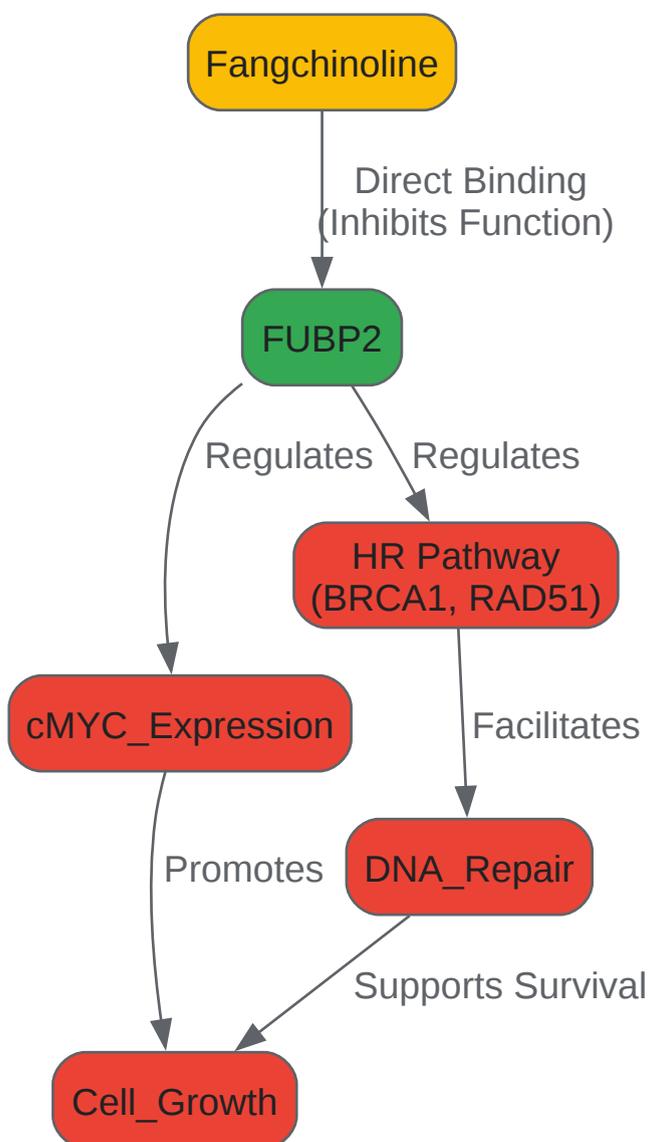
• 2. Binding Site Mapping

- **Construct Design:** Various truncated and point mutants of the FUBP2 protein were generated (e.g., GFP-tagged deletion mutants).
- **Pull-down Assay:** These mutant proteins were expressed in cells and then subjected to a pull-down assay using the biotinylated **Fangchinoline** analog (GO-Y086).
- **Site Identification:** By determining which mutants could and could not bind the compound, researchers narrowed the binding site to the C-terminal region and identified Cysteine-500 as

the critical residue for the covalent bond [2].

Functional Consequences of FUBP2 Binding

The binding of **Fangchinoline** to FUBP2 has significant downstream effects, which are illustrated in the following pathway diagram.



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Comparison with Other FUBP2-Targeting Compounds

Fangchinoline is not the only compound found to target FUBP2. The table below compares it with another known binder.

Compound	Chemical Class	Binding Mode	Reported Effect on c-Myc
Fangchinoline	Bisbenzylisoquinoline alkaloid	Binds to C-terminal region (Cys-500) of FUBP2 [1] [2].	Downregulates c-Myc expression [1].
GO-Y086	Bis(arylmethylidene)acetone (Curcumin analog)	Covalently binds to Cys-500 of FUBP2 [2].	Markedly suppresses c-Myc protein and mRNA levels [2].

Key Conclusions for Researchers

- **Validated Direct Target:** Multiple, orthogonal experimental approaches confirm that FUBP2 is a direct and specific cellular target of **Fangchinoline**.
- **Known Binding Site:** The interaction is structurally precise, occurring at the **Cysteine-500** residue in the C-terminal domain of FUBP2.
- **Clear Mechanism of Action:** Binding to FUBP2 inhibits its function, leading to the downregulation of critical oncogenic proteins like c-Myc and key factors in the DNA damage response (BRCA1, RAD51). This dual action suppresses cancer cell proliferation and survival.
- **Therapeutic Potential:** The FUBP2-c-Myc/Homologous Recombination axis represents a promising and druggable pathway for cancer therapy, with **Fangchinoline** serving as a leading chemical structure for further drug development.

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References

1. Fangchinoline suppresses conjunctival melanoma by ... [nature.com]

2. KSRP/FUBP2 Is a Binding Protein of GO-Y086, a Cytotoxic ... [pmc.ncbi.nlm.nih.gov]

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